N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide
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Overview
Description
N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide is a complex organic compound that features both pyridine and dioxo functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide typically involves the reaction of a pyridine derivative with a dioxo compound. The process may include the use of catalysts such as zirconium tetrachloride (ZrCl4) for acetalization and in situ transacetalization of carbonyl compounds under mild reaction conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and bases such as triethylamine (TEA) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide can undergo various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Involving nucleophiles such as Grignard reagents or organolithium compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4, hydrogen gas (H2) with nickel or rhodium catalysts.
Nucleophiles: Grignard reagents, organolithium compounds, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
Scientific Research Applications
N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[1,3-dioxo-2-phenyl-3-(3-pyridinyl)propyl]-3-pyridinecarboxamide include:
- a-cyclohexyl-N-[1-[1-oxo-3-(3-pyridinyl)propyl]-4-piperidinyl]-benzeneacetamide .
- Benzamide, N-[3-[1,3-dioxo-3-(2H-tetrazol-5-yl)propyl]-2-hydroxyphenyl]-4-(4-phenylbutoxy)- .
Uniqueness
This compound is unique due to its specific combination of pyridine and dioxo functionalities, which confer distinct chemical and biological properties
Properties
CAS No. |
15231-14-8 |
---|---|
Molecular Formula |
C20H15N3O3 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(3-oxo-2-phenyl-3-pyridin-3-ylpropanoyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3O3/c24-18(15-8-4-10-21-12-15)17(14-6-2-1-3-7-14)20(26)23-19(25)16-9-5-11-22-13-16/h1-13,17H,(H,23,25,26) |
InChI Key |
COEFERPYKBXXEL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)C2=CN=CC=C2)C(=O)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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